- Preparation of amino pyrimidine compounds for inhibiting protein tyrosine kinase activity, World Intellectual Property Organization, , ,
Cas no 923595-49-7 (6-Chloro-3-iodoimidazo[1,2-B]pyridazine)
923595-49-7 structure
Product Name:6-Chloro-3-iodoimidazo[1,2-B]pyridazine
CAS No:923595-49-7
MF:C6H3ClIN3
MW:279.465591669083
MDL:MFCD11044749
CID:820472
PubChem ID:53249897
Update Time:2024-10-26
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
- 6-chloro-3-iodo-Imidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2b]pyridazine
- Imidazo[1,2-b]pyridazine, 6-chloro-3-iodo-
- IWHCPHZAMFSDFM-UHFFFAOYSA-N
- BCP07796
- 5602AC
- SB15408
- AM807810
- 6-chloranyl-3-iodanyl-imidazo[1,2-b]pyridazine
- A844208
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (ACI)
- YLB59549
- DTXSID40693117
- SY110201
- MFCD11044749
- Z1269213261
- EN300-215662
- J-518549
- CS-W004254
- SCHEMBL2943467
- DB-029261
- 923595-49-7
- AKOS015950464
- 6-Chloro-3-iodoimidazo[1,2-B]pyridazine
-
- MDL: MFCD11044749
- Inchi: 1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
- InChI Key: IWHCPHZAMFSDFM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2N(C(=CN=2)I)N=1
Computed Properties
- Exact Mass: 278.90600
- Monoisotopic Mass: 278.90602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2
- XLogP3: 2
Experimental Properties
- Density: 2.34
- PSA: 30.19000
- LogP: 1.98730
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-100mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 100mg |
174CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-250mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 250mg |
392CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-1g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 1g |
535.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-5g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 5g |
2661CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-250mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 250mg |
¥207.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-5g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 5g |
¥1447.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-1g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 1g |
¥461.90 | 2023-09-03 | |
| Alichem | A029194003-1g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 1g |
$204.00 | 2023-08-31 | |
| Alichem | A029194003-5g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 5g |
$625.40 | 2023-08-31 | |
| Alichem | A029194003-25g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 25g |
$2023.70 | 2023-08-31 |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Chloroform ; overnight, rt
Reference
- Preparation of imidazopyridine compounds as mixed lineage kinase inhibitors, United States, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Acetonitrile ; 2 h, rt
Reference
- Intermolecular C-H silylation of unactivated arenes, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Zincate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium magnesium … Solvents: Tetrahydrofuran ; 20 min, -20 °C
1.2 Reagents: Iodine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Iodine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics, Chemistry - A European Journal, 2022, 28(33),
Production Method 5
Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ; 36 h, rt
Reference
- Nitrogen bicyclic compounds as inhibitors for SCYL1 and GRK5 and their preparation, European Patent Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 8 h, 60 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Reference
- Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants, Bioorganic & Medicinal Chemistry Letters, 2023, 89,
Production Method 7
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide ; rt
Reference
- Process for preparation of 3-iodo-6-chloro-imidazo[1,2-b]pyridazine, China, , ,
Production Method 8
Reaction Conditions
Reference
- Preparation of 6-aminoimidazo[1,2-b]pyridazines as kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 48 h, 23 °C
Reference
- Heterocycle derivatives as inhibitors of LIN28, methods of use and preparation, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 4 d, rt
Reference
- Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library: Part 1, Journal of Medicinal Chemistry, 2014, 57(6), 2789-2798
Production Method 11
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
- Process for preparation of amino pyrimidine compound for inhibiting protein tyrosine kinase activity, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 3 h, rt → 90 °C; 90 °C → 40 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Reference
- Synthesis of 3-Iodo-6-chloroimidazo[1,2-b]pyridazine, Huaxue Shiji, 2020, 42(12), 1492-1496
Production Method 13
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Acetonitrile ; 2 h, rt
Reference
- Iridium-Catalyzed Silylation of Aryl C-H Bonds, Journal of the American Chemical Society, 2015, 137(2), 592-595
Production Method 14
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; rt → 60 °C; 10 h, 60 °C
Reference
- Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 15 h, 90 °C
1.2 Reagents: Water ; 1 h
1.2 Reagents: Water ; 1 h
Reference
- Discovery of potent, selective, and brain-penetrant 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as anaplastic lymphoma kinase (ALK) inhibitors, Journal of Medicinal Chemistry, 2019, 62(10), 4915-4935
Production Method 16
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 12 h, rt
Reference
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors, European Journal of Medicinal Chemistry, 2023, 247,
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Raw materials
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Preparation Products
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Order Number:A844208
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:02
Price ($):268.0
Email:sales@amadischem.com
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
923595-49-7 (6-Chloro-3-iodoimidazo[1,2-B]pyridazine) Related Products
- 1263425-59-7(8-Bromo-6-chloro-3-iodoimidazo1,2-bpyridazine)
- 2097358-10-4(6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine)
- 1233690-88-4(3-iodoimidazo[1,2-b]pyridazine)
- 1383481-13-7(7-chloro-3-iodo-imidazo[1,2-b]pyridazine)
- 923595-60-2(Imidazo[1,2-b]pyridazine, 6-chloro-3-iodo-8-methyl-)
- 1208069-55-9(6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Purity:99%
Quantity:10g
Price ($):268.0